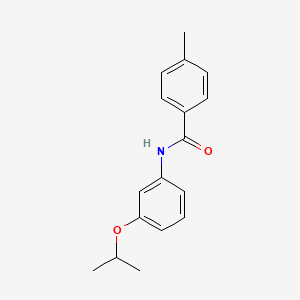

N-(3-isopropoxyphenyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(3-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12(2)20-16-6-4-5-15(11-16)18-17(19)14-9-7-13(3)8-10-14/h4-12H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQXLMRICWSDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Isopropoxyphenyl 4 Methylbenzamide

Established Synthetic Routes for N-(3-isopropoxyphenyl)-4-methylbenzamide

The construction of the amide bond in this compound is central to its synthesis. This is typically achieved through classical amidation reactions involving the coupling of a substituted aniline (B41778) with a benzoic acid derivative.

Classical Amidation Reactions and Optimization

The most direct and widely employed method for the synthesis of this compound involves the acylation of 3-isopropoxyaniline (B150228) with 4-methylbenzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, the free carboxylic acid, 4-methylbenzoic acid, can be coupled directly with 3-isopropoxyaniline using a variety of coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an additive such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction rates and suppress side reactions. The use of HOBt or HOAt can be particularly beneficial when coupling less reactive anilines. Other phosphonium-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) have also been shown to be effective for challenging amide couplings.

Optimization of these reactions often involves screening different solvents, bases, and coupling agents to maximize the yield and purity of the final product. The choice of conditions can be substrate-dependent, and for anilines, which are generally less nucleophilic than aliphatic amines, stronger coupling agents or longer reaction times may be necessary.

A general procedure for the synthesis of related N-benzamides involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The crude acid chloride is then reacted with the corresponding amine in a suitable solvent like DCM at low temperatures, gradually warming to room temperature.

Alternative Synthetic Approaches and Yield Considerations

An alternative approach to synthesizing this compound begins with 3-aminophenol (B1664112). In the first step, 3-aminophenol is acylated with 4-methylbenzoyl chloride to form N-(3-hydroxyphenyl)-4-methylbenzamide. This intermediate is then subjected to a Williamson ether synthesis, where it is treated with 2-propyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base such as potassium carbonate or sodium ethoxide in a polar aprotic solvent like acetone (B3395972) or DMF to yield the final product. This two-step process allows for the late-stage introduction of the isopropoxy group, which can be advantageous for creating a library of analogues with different ether linkages. A study on the O-alkylation of N-(3-hydroxyphenyl)benzamide reported that reacting the parent molecule with various alkyl halides under reflux conditions in the presence of sodium ethoxide and ethanol (B145695) afforded the desired O-alkylated derivatives. caymanchem.com

Design and Synthesis of this compound Analogues and Derivatives

The modular nature of the this compound scaffold lends itself to the systematic design and synthesis of analogues to explore structure-activity relationships for various biological targets. Modifications can be readily introduced at the isopropoxyphenyl moiety, the benzamide (B126) core, and by the attachment of functional groups for use as research tools.

Strategies for Structural Modification at the Isopropoxyphenyl Moiety

The isopropoxyphenyl portion of the molecule can be altered in several ways. A common strategy involves the synthesis of a common intermediate, N-(3-hydroxyphenyl)-4-methylbenzamide, which can then be alkylated with a variety of alkyl halides to generate a series of analogues with different ether functionalities (e.g., methoxy (B1213986), ethoxy, butoxy, or more complex branched or cyclic chains). caymanchem.com This approach allows for a systematic investigation of the influence of the size and nature of the alkoxy group on the compound's properties.

Furthermore, substituents can be introduced onto the phenyl ring of the isopropoxyphenyl moiety. This can be achieved by starting with appropriately substituted 3-aminophenols. For example, using a halogenated or alkylated 3-aminophenol in the initial acylation step would result in an analogue with substitution on the phenyl ring.

| Starting Material | Reagent | Modification Strategy | Resulting Analogue Structure |

| N-(3-hydroxyphenyl)-4-methylbenzamide | Ethyl iodide, K₂CO₃ | O-Alkylation | N-(3-ethoxyphenyl)-4-methylbenzamide |

| N-(3-hydroxyphenyl)-4-methylbenzamide | Benzyl bromide, NaH | O-Alkylation | N-(3-(benzyloxy)phenyl)-4-methylbenzamide |

| 2-Chloro-5-aminophenol | 4-Methylbenzoyl chloride | Acylation | N-(2-chloro-5-isopropoxyphenyl)-4-methylbenzamide (after isopropylation) |

Strategies for Structural Modification at the Benzamide Core

The benzamide core offers numerous opportunities for structural modification. The 4-methyl group on the benzoyl ring can be replaced with other substituents by using different 4-substituted benzoyl chlorides or benzoic acids in the initial coupling reaction. These substituents can include halogens (e.g., fluorine, chlorine, bromine), alkoxy groups, or nitro groups, which can be further functionalized. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce further diversity.

In a study focused on developing protein kinase inhibitors, the methyl group of a 4-methylbenzamide (B193301) scaffold was functionalized by linking it to various purine (B94841) derivatives, demonstrating a strategy for significant structural extension from this position. biomol.com Another approach involves the use of Suzuki cross-coupling reactions to introduce new aryl or heteroaryl groups. For instance, a bromo-substituted benzamide can be coupled with various boronic acids to generate a library of biaryl analogues. sb-peptide.com

| Starting Material | Reagent | Modification Strategy | Resulting Analogue Structure |

| 3-Isopropoxyaniline | 4-Chlorobenzoyl chloride | Acylation | N-(3-isopropoxyphenyl)-4-chlorobenzamide |

| 3-Isopropoxyaniline | 4-Methoxybenzoic acid, DIC, HOBt | Amide Coupling | N-(3-isopropoxyphenyl)-4-methoxybenzamide |

| N-(3-isopropoxyphenyl)-4-bromobenzamide | Phenylboronic acid, Pd catalyst | Suzuki Coupling | N-(3-isopropoxyphenyl)-[1,1'-biphenyl]-4-carboxamide |

Introduction of Functional Groups for Enhanced Research Probes

To facilitate biological studies, functional groups that can act as research probes can be incorporated into the this compound structure. These include radiolabels for quantification and imaging, and fluorescent tags for visualization in cellular and subcellular contexts.

Radiolabeling: Isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) can be introduced into the molecule. For example, a ¹⁴C-label could be incorporated into the 4-methyl group by using [¹⁴C]methyl iodide in a suitable precursor. Alternatively, a tritiated version could be prepared by catalytic tritium exchange on an unsaturated precursor or by reduction of a halide precursor with tritium gas.

Fluorescent Labeling: A fluorescent probe can be attached to the molecule, typically by linking it to a functional group that has been introduced onto the scaffold. For instance, an amino or carboxylic acid functionality can be introduced on either the isopropoxyphenyl or the benzamide ring. This functional handle can then be coupled with an amine- or carboxyl-reactive fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative. The choice of fluorescent tag will depend on the desired photophysical properties, such as excitation and emission wavelengths.

The synthesis of such functionalized derivatives often requires a multi-step approach to install the necessary reactive handle at a specific position without interfering with the core amide bond formation.

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound, in its stereochemically pure forms, presents a significant challenge due to the potential for atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating a chiral axis. In the case of this compound, hindered rotation around the N-aryl bond and the aryl-carbonyl bond can lead to the existence of stable, separable enantiomers. The development of synthetic methodologies to control this axial chirality is a key focus in the stereoselective synthesis of this and related N-aryl benzamide compounds.

Enantioselective and Diastereoselective Synthetic Pathways

The enantioselective synthesis of this compound, where one atropisomer is favored over the other, can be approached through several modern synthetic strategies. These methods primarily rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the amide bond formation or subsequent transformations.

Catalytic Enantioselective Synthesis:

Recent advancements in catalysis have provided powerful tools for the asymmetric synthesis of chiral amides. While a specific method for this compound has not been detailed in the literature, analogous catalytic systems for N-aryl amides offer viable pathways.

One promising approach involves the use of chiral transition metal catalysts . For instance, copper-catalyzed systems have been developed for the enantioselective synthesis of chiral amides. acs.org These reactions often proceed through a light-driven process where a chiral copper complex directs the stereoselective formation of the C-N bond. acs.org Another strategy employs ruthenium catalysts for the dynamic kinetic resolution of racemic starting materials to produce chiral alcohols, a methodology that could potentially be adapted for the synthesis of chiral amides. scholaris.ca

Chiral phosphoric acids have also emerged as effective catalysts in asymmetric synthesis. They can be utilized in the kinetic resolution of racemic carboxylic acid derivatives through amide bond formation, offering high selectivity. nih.govacs.org In such a scenario, a racemic mixture of a suitable precursor could be reacted with an amine in the presence of a chiral phosphoric acid catalyst, leading to the preferential formation of one enantiomer of the amide. nih.govacs.org

Diastereoselective Synthesis using Chiral Auxiliaries:

An alternative to catalytic enantioselective synthesis is the use of chiral auxiliaries. This method involves covalently attaching a chiral molecule to one of the starting materials, which then directs the stereochemistry of the subsequent reaction to form a diastereomeric intermediate. The diastereomers can then be separated by standard techniques like crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the enantiomerically pure product.

For the synthesis of this compound, a chiral auxiliary could be attached to either the 3-isopropoxyaniline or the 4-methylbenzoic acid precursor. For example, pseudoephedrine is a well-established chiral auxiliary that can be acylated to form tertiary amides, which then undergo highly diastereoselective alkylations. acs.org While not a direct amidation, this principle of using a chiral auxiliary to control stereochemistry is broadly applicable.

Kinetic Resolution:

Kinetic resolution is another powerful technique for obtaining enantiomerically enriched compounds. This process relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For N-aryl amides, enzymatic or chemical kinetic resolution could be employed. For example, a chiral catalyst could selectively hydrolyze one enantiomer of a racemic ester precursor at a faster rate, leaving the unreacted ester enriched in the other enantiomer. This enriched ester can then be converted to the desired amide. Chiral phosphoric acid-catalyzed kinetic resolution of pyridyl esters via amide bond formation has been demonstrated to be an effective method. nih.govacs.org

Chiral Purity Assessment of Synthetic Intermediates and Final Compounds

The determination of the chiral purity, or enantiomeric excess (e.e.), of the synthetic intermediates and the final this compound product is crucial. Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and widely used technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For benzamide derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govnih.gov

The selection of the mobile phase is critical for achieving good separation. A mixture of n-hexane and an alcohol like 2-propanol is a common mobile phase for normal-phase chiral HPLC. wiley.com For reversed-phase conditions, mixtures of acetonitrile, methanol, and buffered aqueous solutions are employed. nih.gov The detection of the separated enantiomers can be accomplished using UV or fluorescence detectors. wiley.com The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Table 1: Common Chiral Stationary Phases for Benzamide Derivatives

| Chiral Stationary Phase (CSP) | Base Material | Common Applications |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Separation of various chiral compounds, including benzimidazoles. wiley.com |

| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Enantioselective analysis of chiral imidazolines and other amides. nih.gov |

| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | Resolution of various racemates. |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose derivative | Enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can also be used to determine the enantiomeric excess of a chiral compound. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary or a chiral solvating agent is required to induce diastereomeric differentiation. researchgate.netacs.org

Chiral Derivatizing Agents (CDAs): The sample is reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a mixture of diastereomers. wikipedia.orgchemeurope.com These diastereomers have distinct NMR spectra, and the integration of specific signals for each diastereomer allows for the calculation of the enantiomeric excess. wikipedia.org More recent developments have introduced other CDAs, such as α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), which can offer superior resolution. wikipedia.org

Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals. acs.org This method is non-destructive as it does not involve the formation of covalent bonds.

¹⁹F NMR: If a fluorine-containing chiral derivatizing agent is used, ¹⁹F NMR can be a powerful tool for determining enantiomeric excess due to its high sensitivity and wide chemical shift range. acs.org

Table 2: NMR Methods for Chiral Purity Assessment

| Method | Principle | Advantages | Disadvantages |

| Chiral Derivatizing Agents (CDAs) | Covalent bond formation to create diastereomers with distinct NMR spectra. wikipedia.org | Often provides large and clear separation of signals. | Requires chemical modification of the analyte; CDA must be enantiomerically pure. |

| Chiral Solvating Agents (CSAs) | Non-covalent interaction to form transient diastereomeric complexes. acs.org | Non-destructive; simple to implement. | Signal separation can be small and dependent on concentration and temperature. |

| ¹⁹F NMR with Fluorinated CDAs | Utilizes the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus. acs.org | High resolution and sensitivity. | Requires the introduction of a fluorine atom into the analyte or CDA. |

Molecular Interactions and Mechanistic Elucidation of N 3 Isopropoxyphenyl 4 Methylbenzamide

Identification and Characterization of Molecular Targets

No information is available in the current scientific literature regarding the specific molecular targets of N-(3-isopropoxyphenyl)-4-methylbenzamide.

Protein-Ligand Interaction Studies (e.g., Receptor Binding, Enzyme Inhibition)

There are no published studies on the protein-ligand interactions, receptor binding affinities, or enzyme inhibition properties of this compound.

Nucleic Acid or Lipid Interaction Analysis

No data exists concerning the interaction of this compound with nucleic acids or lipids.

Cellular Target Engagement Assays (excluding clinical relevance)

No cellular target engagement assays for this compound have been reported in the scientific literature.

Detailed Mechanism of Action at the Molecular Level

The mechanism of action for this compound has not been elucidated, as no research on this topic is currently available.

Elucidation of Specific Binding Modes and Allosteric Effects

There are no studies detailing the specific binding modes or potential allosteric effects of this compound with any biological target.

Downstream Signaling Pathway Modulation (in vitro, cellular)

Information on the modulation of downstream signaling pathways by this compound in in vitro or cellular models is not available.

Comparative Analysis of this compound with Related Compounds

Comparing this compound with structurally related compounds provides a framework for understanding its potential biological role, particularly as a kinase inhibitor. The Trk family of kinases (TrkA, TrkB, TrkC) are common targets for benzamide-like structures and serve as a useful reference for comparative analysis. nih.govmedchemexpress.com

This compound shares the core benzamide (B126) scaffold with many known bioactive molecules. Its interaction profile can be contrasted with other inhibitors based on key structural features.

Core Scaffold: The central benzamide structure is a common feature in many kinase inhibitors, providing a rigid backbone and key hydrogen bonding sites.

A-Ring Substitution (4-methylphenyl): The 4-methyl group provides a small, hydrophobic feature that can interact with a specific sub-pocket in a target protein. In contrast, other inhibitors might have larger or more polar groups at this position to probe different regions of the binding site.

B-Ring Substitution (3-isopropoxyphenyl): This group is a key differentiator. The size and meta-position of the isopropoxy group define a specific shape and hydrophobicity profile. This can be compared with other known Trk inhibitors:

Larotrectinib: Features a pyrazolopyrimidine core, which is structurally distinct from a benzamide. It interacts with the solvent-front region of the Trk kinase domain. medchemexpress.comnih.gov

Entrectinib: Possesses an indazole core and targets not only Trk kinases but also ROS1 and ALK, indicating a different binding mode and selectivity profile influenced by its unique heterocyclic structure. nih.gov

PF-6683324 (Trk-IN-4): A potent pan-Trk inhibitor with a distinct heterocyclic structure, highlighting that diverse scaffolds can achieve high affinity. nih.gov

The table below illustrates how variations in the B-ring substitution on a benzamide or similar scaffold can influence activity, using data from related compound classes.

| Compound/Analog Type | B-Ring Substitution | Key Structural Difference | Likely Impact on Interaction |

| This compound | 3-isopropoxyphenyl | Meta-isopropoxy group | Occupies a specific hydrophobic pocket; meta-position directs vector. |

| Analog with 4-isopropoxyphenyl | 4-isopropoxyphenyl | Para-substitution | Alters the angle and distance of the isopropoxy group relative to the core. |

| Analog with 3-methoxyphenyl | 3-methoxyphenyl | Smaller methoxy (B1213986) group | Reduced steric bulk; may allow deeper entry into a pocket or loss of key contacts. |

| Analog with 3-hydroxyphenyl | 3-hydroxyphenyl | Hydrogen-bonding -OH group | Introduces potential for a new hydrogen bond with the target, altering affinity/selectivity. |

This is an interactive data table. Users can sort and filter to compare structural features.

The mechanistic pathway of this compound is likely to be competitive inhibition of an ATP-binding site on a protein kinase, a common mechanism for compounds of this class. nih.gov Activated kinases trigger downstream signaling cascades, such as the PI3K/MAPK/PLCγ pathways, that regulate cell proliferation and survival. nih.gov By blocking the ATP-binding site, an inhibitor prevents kinase autophosphorylation and subsequent signal transduction.

The efficacy and selectivity of this inhibition can be compared with other compounds based on their in vitro activity (IC₅₀ values).

Pan-Inhibition vs. Selectivity: Some compounds, like PF-6683324, are potent pan-Trk inhibitors, showing low nanomolar IC₅₀ values against TrkA, TrkB, and TrkC. nih.gov Others may show selectivity for one isoform over the others. The specific substitution pattern of this compound would determine its selectivity profile.

Impact of Positional Isomerism: Studies on N-thienylcarboxamides, which are structurally related to benzamides, have shown that positional isomers can have vastly different biological activities. For example, moving a substituent on the thiophene (B33073) ring (analogous to the phenyl ring in benzamide) resulted in significant changes in both in vitro and in vivo fungicidal activity, which correlated directly with the inhibition of the target enzyme, succinate (B1194679) dehydrogenase (SDH). This underscores how the 3-isopropoxy substitution is a critical, non-interchangeable feature for a specific mechanistic outcome.

Cellular Activity: In cellular assays, factors beyond direct target inhibition, such as cell permeability and stability, come into play. A compound with a potent IC₅₀ in a biochemical assay may show weaker activity in a cellular context if it cannot efficiently cross the cell membrane. The hydrophobic nature of the isopropoxyphenyl and methylphenyl groups in this compound suggests it would have reasonable membrane permeability.

The following table presents IC₅₀ data for various benzamide-related compounds against different targets, illustrating the range of potencies and selectivities achievable within this chemical space.

| Compound Name/Reference | Target(s) | IC₅₀ (nM) | Source |

| PF-6683324 (Trk-IN-4) | TrkA | 1.9 | nih.gov |

| PF-6683324 (Trk-IN-4) | TrkB | 2.6 | nih.gov |

| PF-6683324 (Trk-IN-4) | TrkC | 1.1 | nih.gov |

| Lestaurtinib | TrkA | 2 | medchemexpress.com |

| GW 441756 | TrkA | 2 | medchemexpress.com |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 | 5,700 - 12,000 | |

| N-(benzoyloxy)benzamide | Tyrosinase | 2,500 | |

| N'-phenylbenzohydrazide | Tyrosinase | 10,500 |

This is an interactive data table. Users can sort and filter by target or potency.

This comparative data highlights that while this compound belongs to a well-explored chemical class, its specific combination of a 4-methylbenzoyl group and a 3-isopropoxyanilide ring would confer a unique pharmacological profile that dictates its target selectivity and mechanistic pathway.

Computational and Theoretical Chemistry Approaches in Studying N 3 Isopropoxyphenyl 4 Methylbenzamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is fundamental in structure-based drug design, allowing researchers to model the interaction between a ligand like N-(3-isopropoxyphenyl)-4-methylbenzamide and a protein's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the active site and scoring them to identify the most favorable binding modes.

In a typical molecular docking study of this compound, the compound's 3D structure would be placed into the binding pocket of a target protein. Docking algorithms would then explore rotational and translational degrees of freedom to generate a series of potential binding poses. Each pose is evaluated by a scoring function, which estimates the binding free energy, often expressed in kcal/mol. Lower scores typically indicate a more favorable binding affinity.

The results from such a study would allow for the ranking of different binding modes, providing a static snapshot of the most likely interaction between the ligand and its receptor. This predictive power is crucial for prioritizing compounds for further experimental testing.

Table 1: Illustrative Example of Predicted Binding Poses and Docking Scores for this compound

| Pose ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| 1 | -9.5 | 50 |

| 2 | -9.1 | 90 |

| 3 | -8.8 | 150 |

| 4 | -8.5 | 250 |

| This table is for illustrative purposes only and represents the type of data generated in a molecular docking experiment. |

Beyond predicting the binding pose, molecular docking is critical for identifying the specific amino acid residues within the protein's active site that form key interactions with the ligand. For this compound, analysis of the top-scoring poses would reveal these crucial contacts.

The different chemical moieties of the compound would likely engage in distinct types of interactions:

Hydrogen Bonds: The amide group (-C(O)NH-) is a classic hydrogen bond donor and acceptor and would be expected to form hydrogen bonds with polar residues like serine, threonine, or the peptide backbone of the protein.

Hydrophobic Interactions: The isopropoxy group and the two phenyl rings are nonpolar and would favorably interact with hydrophobic residues such as leucine, isoleucine, and valine within the binding pocket.

Pi-Pi Stacking: The aromatic rings could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Identifying these interactions is essential for understanding the structural basis of binding and for guiding future modifications to the ligand to improve its potency and selectivity.

Table 2: Hypothetical Key Interacting Residues for this compound from a Docking Study

| Ligand Moiety | Protein Residue | Interaction Type |

| Amide Carbonyl Oxygen | Serine 145 | Hydrogen Bond |

| Amide N-H | Glutamate 166 | Hydrogen Bond |

| 4-methylphenyl Ring | Phenylalanine 140 | Pi-Pi Stacking |

| Isopropoxy Group | Leucine 167 | Hydrophobic |

| Isopropoxyphenyl Ring | Valine 42 | Hydrophobic |

| This table is for illustrative purposes only and shows potential interactions that could be identified. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a valuable static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of this compound and the stability of its complex with a protein target.

Before binding to a target, a flexible molecule like this compound exists in an ensemble of different shapes, or conformations, in solution. MD simulations can be performed on the isolated ligand in a simulated solvent (e.g., water) to explore its conformational landscape. By analyzing the trajectories of the atoms over time, researchers can identify low-energy, stable conformations and understand the rotational barriers between them. This information is crucial because the biologically active conformation that binds to the protein must be accessible from the ensemble of conformations present in solution.

MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. A simulation is initiated with the docked pose of this compound in the protein's active site, and the system's evolution is tracked over nanoseconds or even microseconds.

This analysis can answer several key questions:

Stability of the Pose: Does the ligand remain in its initial docked position, or does it shift to a different orientation?

Stability of Interactions: Are the hydrogen bonds and hydrophobic contacts identified in the docking study maintained throughout the simulation?

Water's Role: How do water molecules at the binding interface mediate or disrupt the ligand-protein interactions?

A stable trajectory where the ligand maintains its key interactions provides strong support for the predicted binding mode.

A primary goal of computational chemistry in drug design is the accurate prediction of binding affinity. While docking scores provide a rapid estimate, more rigorous methods like free energy calculations offer higher accuracy. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used.

These methods calculate the binding free energy by analyzing snapshots from an MD simulation of the ligand-protein complex. The total free energy is decomposed into various components, providing a detailed energetic profile of the binding event.

Table 3: Illustrative Example of a Binding Free Energy Calculation for a Ligand-Protein Complex using MM/GBSA

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | +48.7 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -30.2 |

| This table is for illustrative purposes only. The values represent a hypothetical breakdown of the energies contributing to the binding of a ligand like this compound. |

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its approximations) for a given molecule, yielding information about its energy, geometry, and electronic properties. Such studies on this compound would provide a foundational understanding of its intrinsic molecular characteristics.

Analysis of a molecule's electronic structure is key to predicting its stability and reactivity. This is often achieved by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating a molecule's chemical stability and reactivity.

Other calculated properties, such as the Molecular Electrostatic Potential (MEP) map, visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. Despite the utility of these methods, specific published data detailing the HOMO-LUMO energies or MEP maps for this compound are not available.

Table 1: Illustrative Electronic Properties (Hypothetical Data) This table is for illustrative purposes only, as specific research data for this compound is not available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Indicates electron-donating capability |

| LUMO Energy | N/A | Indicates electron-accepting capability |

| HOMO-LUMO Gap | N/A | Relates to chemical reactivity and stability |

Quantum chemical calculations are frequently used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By comparing these computationally predicted spectra with experimentally obtained data, researchers can gain a high degree of confidence in the synthesized molecular structure. This process is particularly useful for confirming stereochemistry, identifying complex vibrational modes, and assigning specific NMR chemical shifts to individual atoms within the molecule. A detailed computational spectroscopic analysis for this compound has not been identified in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are essential in drug discovery and toxicology for predicting the activity of new, unsynthesized molecules.

To develop a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors for these compounds are calculated and statistical methods, ranging from multiple linear regression to machine learning algorithms, are used to build a predictive equation. The resulting model's robustness and predictive power are evaluated using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). There are no published QSAR studies where this compound is included as part of a training or test set for developing a predictive model.

A key outcome of a QSAR study is the identification of the specific physicochemical properties, or descriptors, that are most influential on the molecule's activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Understanding which descriptors are critical allows chemists to rationally design new molecules with potentially enhanced activity. For this compound, the specific descriptors that govern its biological activity within a QSAR framework have not been defined in the scientific literature.

Table 2: Common Physicochemical Descriptors in QSAR (General) This table lists common descriptors used in QSAR studies. No specific values or their correlation to activity for the target compound are available.

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP, water solubility | Partitioning between aqueous and lipid phases |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational tools to analyze and organize large chemical datasets, while virtual screening is a technique used to search large libraries of small molecules to identify those most likely to bind to a drug target, typically a protein or enzyme. A molecule like this compound could be included in such virtual libraries. If a screening campaign identified it as a potential "hit," this would prompt further laboratory investigation. A search of the literature did not reveal any studies where this compound was specifically identified as a lead compound through a virtual screening campaign or was the subject of a dedicated cheminformatics analysis.

Database Screening for this compound Analogues

Database screening is a fundamental computational technique used to identify analogues of a lead compound, such as this compound. This process involves searching large chemical databases for molecules with similar structural features, physicochemical properties, or predicted biological activities. The goal is to discover novel compounds that may exhibit improved pharmacological profiles, including enhanced efficacy, better selectivity, or more favorable pharmacokinetic properties.

The screening process typically begins with the three-dimensional structure of this compound as a query. Virtual screening campaigns can then be conducted using a variety of methods, including similarity searching, substructure searching, and pharmacophore-based screening. These approaches leverage established chemical databases like PubChem, ZINC, and ChEMBL, which contain millions of compounds.

For instance, a similarity search might identify compounds with a high degree of structural resemblance to this compound. This is often quantified using molecular fingerprints and a similarity metric like the Tanimoto coefficient. Substructure searching, on the other hand, focuses on identifying molecules that contain the core benzamide (B126) scaffold or other key structural motifs present in the parent compound.

The results of these screening efforts typically yield a list of hit compounds. These hits can be further prioritized for synthesis and biological evaluation based on computational predictions of their drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and docking scores against potential biological targets.

Below is an interactive table showcasing hypothetical analogues of this compound that could be identified through database screening, illustrating the types of structural variations that might be explored.

| Compound ID | IUPAC Name | Structural Variation from Parent Compound | Predicted Property of Interest |

| ANA-001 | N-(3-methoxyphenyl)-4-methylbenzamide | Isopropoxy group replaced with a methoxy (B1213986) group | Potentially altered solubility and metabolism |

| ANA-002 | N-(3-isopropoxyphenyl)-4-ethylbenzamide | Methyl group on the benzoyl ring replaced with an ethyl group | May enhance binding affinity to target |

| ANA-003 | N-(4-isopropoxyphenyl)-4-methylbenzamide | Isopropoxy group at position 4 of the phenyl ring instead of position 3 | Investigates the impact of substituent position on activity |

| ANA-004 | N-(3-isopropoxyphenyl)-3-methylbenzamide | Methyl group at position 3 of the benzoyl ring instead of position 4 | Explores alternative substitution patterns on the benzoyl ring |

| ANA-005 | N-(3-isopropoxy-4-hydroxyphenyl)-4-methylbenzamide | Addition of a hydroxyl group to the isopropoxyphenyl ring | Potential for new hydrogen bonding interactions |

Network Pharmacology Approaches for Target Prediction

Network pharmacology is a powerful in silico discipline that aims to understand the complex interactions between drugs, proteins, and diseases from a network perspective. frontiersin.org This approach moves beyond the traditional "one drug, one target" paradigm to embrace the concept of polypharmacology, where a single compound may interact with multiple targets to exert its therapeutic effects. tandfonline.com For this compound, network pharmacology can be employed to predict its potential biological targets and elucidate its mechanism of action. nih.govnih.gov

The process begins by identifying potential protein targets of the compound. This can be achieved through various computational methods, including reverse docking, where the compound is docked against a library of known protein structures, and target prediction algorithms that use machine learning models trained on known drug-target interactions. frontiersin.org Databases such as STITCH and SwissTargetPrediction are often utilized for this purpose. frontiersin.org

Once a list of potential targets is generated, a compound-target network is constructed. This network visually represents the interactions between this compound and its predicted protein targets. nih.gov Further analysis involves integrating these predicted targets with known disease-associated genes and protein-protein interaction (PPI) networks. nih.gov By identifying the overlap between the compound's targets and the proteins involved in a particular disease, researchers can formulate hypotheses about the compound's therapeutic potential.

Enrichment analysis of the predicted targets using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases can provide insights into the biological processes and signaling pathways that may be modulated by this compound. nih.gov For example, if a significant number of the predicted targets are involved in inflammatory pathways, it would suggest that the compound may have anti-inflammatory properties.

The following interactive table presents a hypothetical set of predicted targets for this compound derived from a network pharmacology approach, along with their associated biological pathways.

| Predicted Target | Gene Symbol | Associated Pathway(s) | Potential Therapeutic Area |

| Cyclooxygenase-2 | PTGS2 | Prostaglandin synthesis, Inflammation | Anti-inflammatory |

| Tumor necrosis factor | TNF | Inflammatory signaling, Apoptosis | Autoimmune diseases, Cancer |

| Mitogen-activated protein kinase 1 | MAPK1 | Cell proliferation, Differentiation, Inflammation | Cancer, Neurological disorders |

| Vascular endothelial growth factor receptor 2 | KDR | Angiogenesis | Cancer |

| Estrogen Receptor Alpha | ESR1 | Hormone signaling | Cancer, Osteoporosis |

Advanced Analytical and Methodological Approaches for N 3 Isopropoxyphenyl 4 Methylbenzamide Research

Spectroscopic Techniques for Elucidating Molecular Interactions

Spectroscopic methods are indispensable for investigating the interactions between a small molecule, such as N-(3-isopropoxyphenyl)-4-methylbenzamide, and its potential biological targets. These techniques provide insights into the structural and dynamic aspects of binding at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, mimicking physiological conditions. This technique can be applied in two primary modes: ligand-observed and protein-observed.

Ligand-Observed NMR: In this approach, the NMR signals of this compound would be monitored. Upon binding to a target protein, changes in the chemical shifts, line broadening, or saturation transfer effects (as in Saturation Transfer Difference NMR) of the ligand's signals can confirm binding and identify the parts of the molecule involved in the interaction.

Protein-Observed NMR: This method involves labeling the target protein with stable isotopes like ¹⁵N or ¹³C. Changes in the protein's NMR spectrum, specifically chemical shift perturbations (CSPs) in the signals of amino acid residues upon the addition of this compound, can map the binding site on the protein surface.

Despite the utility of these methods, specific NMR studies detailing the binding of this compound to a biological target are not available in the current body of scientific literature.

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. For this compound, this technique could be used to determine its own crystal structure or, more importantly, the structure of it bound to a biological target such as a protein or enzyme.

The process would involve co-crystallizing the compound with its purified target and then diffracting X-rays through the resulting crystals. The diffraction pattern allows for the calculation of the electron density map, revealing the precise atomic coordinates and a detailed view of the binding mode, including key intermolecular interactions like hydrogen bonds and hydrophobic contacts. Such information is invaluable for structure-based drug design. At present, no published crystal structures of this compound in complex with a biological target have been found.

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structure of large and complex biomolecular assemblies that are often difficult to crystallize. If this compound were to bind to a large protein complex, membrane protein, or ribonucleoprotein particle, cryo-EM would be the method of choice for structural elucidation.

The technique involves flash-freezing a solution of the complex in a thin layer of vitreous ice, preserving it in a near-native state. Thousands of images of individual particles are then collected with an electron microscope and computationally averaged to reconstruct a 3D model. There are currently no cryo-EM studies reported for complexes involving this compound.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics and affinity of biomolecular interactions in real-time. In a hypothetical study, a potential target protein for this compound would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the chip surface.

Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of key kinetic parameters:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity.

No SPR data for the interaction of this compound with any biological target is currently available.

Table 1: Hypothetical Kinetic Parameters from SPR Analysis This table illustrates the type of data that would be generated from an SPR experiment. The values presented are purely illustrative as no experimental data for this compound has been published.

| Analyte | Target Protein | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

| This compound | Protein X | Data Not Available | Data Not Available | Data Not Available |

| This compound | Protein Y | Data Not Available | Data Not Available | Data Not Available |

Cell-Based Assays for Mechanistic Pathway Investigation (in vitro)

Cell-based assays are crucial for understanding the biological activity of a compound within a cellular context, providing insights into its mechanism of action and effects on signaling pathways.

Reporter gene assays are a common tool to investigate the modulation of specific signal transduction pathways by a compound. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular signaling pathway.

If this compound were hypothesized to affect a specific pathway, cells containing the appropriate reporter construct would be treated with the compound. An increase or decrease in the expression of the reporter gene, measured by the activity of its protein product, would indicate that the compound activates or inhibits the pathway, respectively.

Table 2: Illustrative Reporter Gene Assay Results This table shows a hypothetical outcome of a reporter gene assay. The data is for illustrative purposes only.

| Signaling Pathway | Reporter Construct | Treatment | Fold Change in Reporter Activity |

| Pathway A | Promoter A - Luciferase | This compound | Data Not Available |

| Pathway B | Promoter B - Luciferase | This compound | Data Not Available |

A comprehensive search has not yielded any published results from reporter gene assays or other cell-based mechanistic studies for this compound.

High-Content Imaging for Cellular Phenotypic Analysis (mechanistic, not efficacy)

High-content imaging (HCI) or high-content screening (HCS) is a powerful technology that combines automated fluorescence microscopy with sophisticated image analysis to quantitatively assess multiple phenotypic parameters in cells. In the context of this compound research, HCI can be employed to move beyond simple viability readouts and understand the mechanistic underpinnings of its cellular effects. By using a panel of fluorescent dyes and antibody-based probes, researchers can simultaneously gather data on a wide array of cellular features.

For instance, in studies of structurally related N-substituted benzamide (B126) derivatives, HCS has been instrumental in validating mechanisms of action. A notable example is the use of HCS to screen for activators of the p53 tumor suppressor pathway. In such an assay, a reporter cell line, like U2OS human osteosarcoma cells, is engineered to express a fluorescent protein (e.g., EGFP) under the control of a p53-responsive promoter. Following treatment with a library of compounds, including N-substituted benzamides, automated imaging captures the cellular response. The potency of these compounds can then be quantified by measuring the percentage of fluorescent cells and the intensity of the fluorescence, providing direct evidence of p53 pathway activation. rcsb.orgresearchgate.net This approach allows for the rapid identification and characterization of compounds that act through a specific, desired mechanism.

The range of measurable parameters in an HCI assay is extensive and can be tailored to investigate the specific effects of this compound.

Table 1: Potential High-Content Imaging Parameters for Mechanistic Analysis

| Cellular Feature | Potential Measurement | Mechanistic Insight |

| Nuclear Morphology | Size, shape, texture, DNA content (e.g., using DAPI or Hoechst stains) | Changes can indicate cell cycle arrest, apoptosis (pyknosis, karyorrhexis), or genotoxic stress. |

| Mitochondrial Health | Membrane potential (e.g., using TMRM or JC-1 dyes), mass, morphology | Disruption of mitochondrial function is a key event in intrinsic apoptosis pathways. |

| Cytoskeletal Integrity | Tubulin or actin filament structure (e.g., using fluorescent phalloidin) | Disruption of the cytoskeleton can indicate effects on cell division, motility, and structural integrity. acs.org |

| Protein Localization | Translocation of specific proteins (e.g., NF-κB, transcription factors) from cytoplasm to nucleus | Provides direct evidence of the activation or inhibition of specific signaling pathways. |

| Autophagy | Formation of autophagosomes (e.g., using LC3-GFP reporter cells) | Can reveal whether the compound induces autophagy as a survival or cell death mechanism. |

By analyzing these multiparametric datasets, researchers can build a detailed "phenotypic fingerprint" for this compound, offering clues to its mechanism of action without a preconceived bias.

Flow Cytometry for Cellular Process Monitoring (e.g., apoptosis pathways, cell cycle modulation)

Flow cytometry is an indispensable tool for the detailed, quantitative analysis of individual cells within a population. It is particularly well-suited for monitoring dynamic cellular processes such as apoptosis and cell cycle progression following treatment with a compound like this compound.

Research on analogous N-substituted benzamides, such as declopramide (B1670142) (3CPA), has demonstrated the power of flow cytometry in dissecting the mechanism of induced cell death. scispace.comnih.gov These studies show that such compounds can induce both apoptosis and cell cycle arrest. Flow cytometry allows for the precise quantification of these effects over time.

Apoptosis Analysis: The progression of apoptosis can be monitored by staining cells with specific fluorescent probes. A common method involves the dual staining of cells with Annexin V and a viability dye like propidium (B1200493) iodide (PI) or 7-amino-actinomycin D (7-AAD). scispace.comnih.gov

Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Propidium Iodide (PI): This dye is excluded by cells with an intact membrane but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

This dual-staining strategy allows for the differentiation of cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Modulation: this compound's effect on cell proliferation can be mechanistically investigated by analyzing its impact on the cell cycle. Cells are fixed, and their DNA is stained with a fluorescent dye such as propidium iodide. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell. scispace.comresearchgate.net Flow cytometric analysis of the DNA content allows for the quantification of cells in different phases of the cell cycle:

G0/G1 phase: Normal DNA content (2n).

S phase: Intermediate DNA content as DNA is synthesized.

G2/M phase: Doubled DNA content (4n).

Studies on the related compound 3CPA revealed a significant accumulation of cells in the G2/M phase prior to the onset of apoptosis, indicating that cell cycle arrest is a key part of its mechanism. scispace.comnih.gov A sub-G1 peak, representing cells with fragmented DNA, is also a quantitative indicator of apoptosis. scispace.com

Table 2: Flow Cytometry Findings for a Related N-Substituted Benzamide (3CPA)

| Cell Line | Treatment | Observation | Reference |

| HL60 (human promyelocytic leukemia) | 500 µM 3CPA for 24h | Induction of a sub-G1 fraction, indicating apoptosis. | scispace.com |

| HL60 (human promyelocytic leukemia) | 500 µM 3CPA (time course) | Accumulation of cells in the G2/M phase precedes the induction of apoptosis. | scispace.com |

| 70Z/3 (murine pre-B cell) | 500 µM 3CPA for 6-18h | Time-dependent increase in the G2/M population and the sub-G1 (apoptotic) fraction. | scispace.comnih.gov |

| 70Z/3 (murine pre-B cell) | 500 µM 3CPA + ZVAD-fmk (pan-caspase inhibitor) | Apoptosis is prevented, but cells still accumulate in the G2/M phase, suggesting cell cycle block is independent of or upstream of caspase activation. | scispace.comnih.gov |

These examples highlight how flow cytometry can provide robust, quantitative data to elucidate the specific cellular processes modulated by N-substituted benzamides.

Proteomic and Metabolomic Approaches for Target Identification and Pathway Mapping

To fully understand the mechanism of action of this compound, it is essential to identify its direct molecular targets and map the downstream signaling pathways it affects. Proteomic and metabolomic approaches provide a systems-level view of these interactions.

Affinity Proteomics for Direct Target Isolation

Affinity proteomics is a powerful strategy for identifying the direct binding partners of a small molecule from a complex cellular lysate. nih.gov This approach typically involves modifying the small molecule to create a "bait" probe that can be used to "fish" for its target proteins.

A common strategy is to synthesize an analog of the compound of interest that incorporates a reactive group and/or an affinity tag. For example, a "clickable" alkyne or azide (B81097) handle can be added to the molecule. acs.org This probe is incubated with live cells or a cell lysate to allow it to bind to its target protein(s). After binding, the probe-protein complex is captured. In the case of a clickable probe, this is done by reacting it with a tag (like biotin) via a highly specific click chemistry reaction. The biotinylated complexes can then be isolated using streptavidin-coated beads. acs.orgnih.gov

The isolated proteins are then identified using mass spectrometry. A study on a different class of benzamides successfully used this method to identify β-tubulin as the direct covalent target. acs.org Researchers designed an alkyne-modified benzamide probe, which, after incubation with cells, was shown to bind to a single 50 kDa protein that mass spectrometry identified as β-tubulin. acs.org The specificity of this interaction was confirmed by competition experiments where the unmodified parent compound prevented the probe from binding to its target. acs.org

This methodology could be directly applied to this compound to unambiguously identify its primary cellular target(s), providing a crucial anchor for all further mechanistic studies.

Global Proteomics and Metabolomics for Systems-Level Response Analysis (in vitro, cellular)

While affinity proteomics identifies direct targets, global (or untargeted) proteomics and metabolomics provide a broader, unbiased view of how a compound alters the entire cellular landscape. These systems biology approaches measure changes in the abundance of thousands of proteins and metabolites simultaneously, offering a comprehensive snapshot of the cell's response to the compound. plos.org

Global Proteomics: In this approach, cells are treated with this compound, and the total protein content is extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. By comparing the proteomes of treated versus untreated cells, researchers can identify proteins that are upregulated or downregulated. This can reveal entire pathways that are perturbed, such as the unfolded protein response, stress response pathways, or specific metabolic networks. This method has been successfully used to understand the broader cellular impact of other targeted therapies, such as the KRASG12D inhibitor MRTX1133. plos.org

Metabolomics: Similarly, global metabolomics analyzes the complete set of small-molecule metabolites within a cell. Following treatment with this compound, changes in the levels of amino acids, lipids, nucleotides, and central carbon metabolism intermediates can be quantified by mass spectrometry or NMR. This can reveal, for example, if the compound disrupts cellular energy production (e.g., by affecting ATP or NAD levels) or impacts specific biosynthetic pathways. plos.org Patents related to N-substituted benzamides have included analyses of their effects on T-cell differentiation through metabolomic profiling, underscoring the utility of this approach in understanding the functional consequences of compound treatment.

Table 3: Potential Insights from Proteomic and Metabolomic Analysis

| Approach | Typical Measurement | Potential Mechanistic Insight for this compound |

| Global Proteomics | Changes in protein expression levels | Identification of upregulated stress response proteins (e.g., heat shock proteins), downregulated proliferation markers (e.g., cyclins), or changes in signaling pathway components (e.g., kinases, phosphatases). plos.org |

| Global Metabolomics | Changes in metabolite concentrations | Detection of shifts in energy metabolism (e.g., glycolysis, TCA cycle), alterations in nucleotide pools indicative of cell cycle arrest, or changes in lipid profiles related to membrane stress. |

By integrating data from these systems-level analyses, a comprehensive model of the mechanism of action for this compound can be constructed, from the initial target binding event to the widespread functional consequences within the cell.

Future Directions and Emerging Research Avenues for N 3 Isopropoxyphenyl 4 Methylbenzamide

Exploration of Novel Synthetic Methodologies

The synthesis of N-aryl benzamides is a cornerstone of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods remains a key objective. Future research could significantly enhance the accessibility of N-(3-isopropoxyphenyl)-4-methylbenzamide and its analogues.

Conventional synthesis would likely involve the coupling of 3-isopropoxyaniline (B150228) with 4-methylbenzoyl chloride. researchgate.net However, emerging methodologies offer more sophisticated and potentially higher-yielding alternatives. For instance, rhodium-catalyzed C-H functionalization provides a novel route where a removable directing group on a benzoic acid precursor can be used to achieve ortho-amidation, followed by decarboxylation to yield the desired N-aryl benzamide (B126). nih.gov This approach could offer a unique pathway to substituted analogues that are otherwise difficult to access.

Another promising avenue is the use of advanced catalytic systems. Palladium-catalyzed N-arylation of secondary acyclic amides has been a subject of intense research, with new biaryl phosphine (B1218219) ligands being developed to improve reaction efficiency and scope. acs.org Applying these next-generation catalysts to the synthesis of this compound could allow for milder reaction conditions and broader functional group tolerance. nih.govacs.org Furthermore, electrochemically driven, nickel-catalyzed aryl amination presents a modern, sustainable alternative to traditional cross-coupling reactions, potentially reducing reliance on expensive catalysts and harsh reagents. acs.org

Future synthetic explorations could focus on creating a library of related compounds by varying the substituents on both aromatic rings. This would be facilitated by robust and high-throughput synthetic protocols. The development of one-pot procedures or flow chemistry approaches could accelerate the synthesis of an analogue library for structure-activity relationship (SAR) studies.

Advanced Computational Design of Next-Generation Analogues

Computational chemistry offers powerful tools to guide the design of novel molecules with enhanced properties. For this compound, a combination of ligand-based and structure-based design approaches could be employed to develop next-generation analogues. acs.orgnih.gov

Initially, a comprehensive conformational analysis of the parent molecule would be essential to understand its preferred three-dimensional structure and electronic properties. Based on this, quantitative structure-activity relationship (QSAR) models could be developed once an initial dataset of active and inactive analogues becomes available. These models would correlate specific structural features with biological activity, providing predictive power for designing new compounds.

Molecular docking simulations will be a critical tool, assuming a relevant biological target is identified. mdpi.comnih.govnih.gov By docking this compound and its virtual analogues into the active site of a target protein, researchers can predict binding affinities and modes of interaction. This can guide modifications to the isopropoxy, methyl, or amide linker groups to optimize interactions with key amino acid residues. For example, computational studies on similar benzamide-containing structures have been used to rationalize binding to targets like carbonic anhydrase and histone deacetylase, revealing how small structural changes can lead to significant shifts in binding affinity and selectivity. acs.orgnih.gov

Advanced techniques such as free energy perturbation (FEP) or molecular dynamics (MD) simulations could provide a more accurate prediction of binding free energies and a deeper understanding of the dynamic interactions between the ligand and its target protein. mdpi.com These methods can help prioritize the synthesis of the most promising candidates, saving time and resources.

Uncovering Additional Molecular Targets and Pathways

The benzamide moiety is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates. researchgate.netwalshmedicalmedia.com This structural alert suggests that this compound could interact with a variety of biological targets. A key future direction would be to systematically screen this compound against diverse target classes to uncover its pharmacological potential.

Given the prevalence of benzamides as enzyme inhibitors, initial screening could focus on key enzyme families. For example, N-substituted benzamides have shown activity as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Other benzamide derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com The fungicide Mepronil, which is closely related in structure (N-(3-isopropoxyphenyl)-2-methylbenzamide), acts by inhibiting succinate (B1194679) dehydrogenase in fungi. nih.gov

Beyond enzyme inhibition, benzamides are known to target G-protein coupled receptors (GPCRs) and ion channels. Therefore, a broad-based screening campaign using high-throughput cellular and biochemical assays could reveal unexpected activities. For instance, various benzamide analogues have been investigated as antagonists for dopamine (B1211576) and serotonin (B10506) receptors.

If a primary molecular target is identified, subsequent research would involve validating this target and elucidating the downstream molecular pathways affected by the compound. This could involve techniques such as thermal shift assays to confirm direct binding, and transcriptomic or proteomic studies to map the cellular response to compound treatment.

Integration of this compound Research into Broader Chemical Biology Contexts

Research on this compound should not exist in a vacuum. Integrating findings into the broader context of chemical biology can maximize their impact. This compound and its future analogues could serve as valuable chemical probes to study biological systems.

Should the compound be found to inhibit a specific protein, it could be developed into a tool compound for studying the function of that protein in health and disease. By creating derivatives with photo-cross-linking groups or affinity tags, researchers could perform chemical proteomics experiments to identify the compound's direct binding partners in a cellular context.

Furthermore, the structural simplicity of this compound makes it an attractive starting point for fragment-based drug discovery. The two substituted phenyl rings linked by an amide can be considered as fragments that can be individually optimized or combined with other fragments to generate novel lead compounds for a variety of targets.

The diverse biological activities reported for substituted benzamides, ranging from anticancer and antimicrobial to agrochemical applications, suggest that research into this specific molecule could have wide-ranging implications. nih.govmdpi.comnih.govnih.gov For example, understanding the structure-activity relationships for its antifungal or insecticidal properties could inform the development of new crop protection agents. mdpi.comnih.gov Similarly, if it shows promise as an inhibitor of a human therapeutic target, it could become the lead compound in a drug discovery program. nih.gov The journey from a simple chemical entity to a valuable tool for science and medicine is a central theme in chemical biology, and this compound holds the potential for such a journey. researchgate.net

Conclusion

Synthesis of Key Research Findings on N-(3-isopropoxyphenyl)-4-methylbenzamide

Direct and extensive research focused exclusively on this compound is not widely represented in publicly available scientific literature. However, by examining studies on analogous N-phenylbenzamide derivatives, a potential profile of its scientific interest can be synthesized. The benzamide (B126) functional group is a well-established scaffold in medicinal chemistry, known to be a component in a variety of biologically active molecules. nih.govmdpi.commdpi.comresearchgate.net Research on related compounds suggests that derivatives of this class are frequently investigated for their potential as enzyme inhibitors and antimicrobial agents. nih.govmdpi.com

For instance, various N-phenylbenzamide derivatives have been synthesized and evaluated for activities ranging from antiparasitic to antibacterial effects. mdpi.comnih.gov The isopropoxy and methyl functional groups on the phenyl rings of this compound are significant, as such substitutions are known to modulate properties like lipophilicity and steric interactions, which can influence how the molecule binds to biological targets such as enzymes or cellular receptors. Studies on similar structures often involve a multi-step synthesis process, typically beginning with commercially available precursors that are modified through reactions like acylation, reduction, and coupling to yield the final benzamide product. researchgate.netnih.gov The characterization and potential biological activity of these compounds are then determined through various spectroscopic and in-vitro screening methods.

Table 1: Summary of Inferred Research Interest Areas

| Area of Study | Common Findings in Analogous Compounds | Potential Relevance for this compound |

|---|---|---|

| Medicinal Chemistry | Benzamide derivatives show a wide range of biological activities, including enzyme inhibition and antiproliferative effects. nih.gov | The compound is a rational candidate for screening against various biological targets, such as kinases or histone deacetylases. |

| Antimicrobial Research | Substituted benzamides have demonstrated activity against bacterial and parasitic pathogens. mdpi.comnih.gov | Potential for investigation as a novel antibacterial or antiparasitic agent. |

| Synthetic Chemistry | Synthesis typically involves the condensation of an aniline (B41778) derivative with a benzoyl chloride derivative. researchgate.net | Established synthetic routes can be adapted for the efficient production of the compound for further study. |

Unaddressed Questions and Persistent Challenges in the Field

The primary challenge concerning this compound is the fundamental gap in knowledge regarding its specific properties and activities. Without dedicated studies, its chemical, physical, and biological profiles remain entirely theoretical. Key unaddressed questions revolve around establishing a foundational understanding of the molecule, which is a prerequisite for any further investigation into its potential applications.

Persistent challenges in the broader field of novel compound discovery are highly relevant here. These include the development of efficient and high-yield synthesis pathways. While general methods for creating benzamides are known, optimizing the reaction conditions for this specific substitution pattern to ensure purity and scalability is a non-trivial task. mdpi.com Furthermore, a significant hurdle is the comprehensive biological screening required to identify any potential "hit" activity. This process is resource-intensive and requires access to a wide array of biological assays. The subsequent steps, such as determining the mechanism of action for any observed activity and assessing its selectivity, represent further layers of complexity and challenge.

Table 2: Key Unaddressed Research Questions

| Research Question | Associated Challenge | Area of Impact |

|---|---|---|

| What are the definitive physical and chemical properties of the compound? | Requires de novo synthesis, purification, and characterization using techniques like NMR, mass spectrometry, and X-ray crystallography. | Foundational data for all subsequent research and development. |

| Does the compound exhibit any significant biological activity? | Needs to be subjected to broad-panel screening against numerous biological targets (e.g., enzymes, receptors, microbial strains). | Identification of potential therapeutic or agrochemical applications. |

| What is the specific mechanism of action for any identified activity? | Elucidating how the molecule interacts with its biological target at a molecular level is a complex and lengthy process. | Critical for understanding efficacy and guiding future optimization. |

Significance of Continued Academic Inquiry into this compound

Continued academic inquiry into novel, uncharacterized molecules like this compound is crucial for the advancement of science and technology. The exploration of new chemical spaces is a primary driver of discovery in fields such as medicine and materials science. The diverse biological activities reported for the broader class of benzamide derivatives underscore the potential for any new analogue to possess unique and valuable properties. nih.govmdpi.commdpi.com

Investigating this specific compound contributes to the larger body of structure-activity relationship (SAR) data. mdpi.com Understanding how the unique combination of a 3-isopropoxyphenyl group and a 4-methylbenzoyl group influences its interaction with biological systems provides valuable data points for computational modeling and rational drug design. Even a finding of inactivity is scientifically useful, as it helps to define the boundaries of chemical structures that are likely to yield desired effects. Therefore, the synthesis, characterization, and screening of this compound represent a fundamental exercise in chemical exploration that could lead to unforeseen discoveries and provide a basis for future innovation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-isopropoxyphenyl)benzamide |

| 4-nitro-N-(4-nitrophenyl)benzamide |

| 2-isopropoxy-4-nitrobenzoic acid |

| N-(3-isopropoxyphenyl)-4-methoxybenzamide |

| N-hydroxy-4-(3-phenylpropanamido)benzamide |

| 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide |

| N-(4-(3,4-dichlorophenoxy)phenyl)-4-alkoxybenzamide |

| Difamilast |

| Isoniazid |

Q & A

Q. What are the best practices for validating purity and identity in multi-step synthesis of this compound?

- Methodological Answer :

- Orthogonal Analytical Methods : Combine NMR (structural confirmation), HPLC (purity), and elemental analysis (C/H/N) .

- Counterion Analysis : Ion chromatography for chloride content (if HCl salt is formed during synthesis) .

- Stability-Indicating Assays : Stress testing (acid/heat/light) to confirm method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products